5-(2-oxohexahydro-4-pyrimidinyl)pentanoic acid
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Description
5-(2-oxohexahydro-4-pyrimidinyl)pentanoic acid is a chemical compound with the molecular formula C9H16N2O3 . It is also known as 5-Oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid .
Synthesis Analysis
The synthesis of this compound might involve the use of 2,2,6,6-Tetramethylpiperidine, which is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals. A preparation method of a similar compound, 5-(2-oxo-tetrahydrothienoimidazole-4 (2H) -alkenyl) pentanoic acid, has been disclosed in a patent . The method involves several steps including ring-opening reaction, reduction ring-opening reaction, ring-closure, and elimination reaction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(CCCC(O)=O)N1CCN(C2=NC=CC=N2)CC1
. This structure includes a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 200.23 . The compound is solid in form .Safety and Hazards
Properties
IUPAC Name |
5-(2-oxo-1,3-diazinan-4-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-8(13)4-2-1-3-7-5-6-10-9(14)11-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVCJDBAYQMQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)NC1CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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